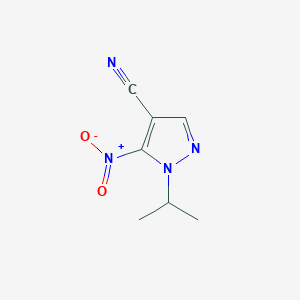
t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate
Descripción general
Descripción
t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-isopropyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole and carbon dioxide.
Aplicaciones Científicas De Investigación
t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate: Similar structure but with different substitution pattern on the pyrazole ring.
t-Butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the nitro group on the pyrazole ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
tert-butyl N-(3-nitro-1-propan-2-ylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-6-8(9(13-14)15(17)18)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHRSYFOSXDNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B3252393.png)

![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)
![(1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde](/img/structure/B3252413.png)
![Dibenzo[f,h]quinoline](/img/structure/B3252415.png)

![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)







